4-Chloro-2-ethyl-5,6-dimethylpyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Modern Chemical Research
Pyrimidine, a heterocyclic aromatic organic compound, forms the core structure of a vast number of biologically and industrially significant molecules. bldpharm.comchemsrc.com As fundamental components of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives—they are integral to the genetic code and cellular function. bldpharm.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is frequently found in molecules that exhibit a wide range of pharmacological activities. chemsrc.com
Researchers have successfully developed pyrimidine-based compounds that act as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. chemsrc.com The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets like enzymes and receptors. chemsrc.com This adaptability ensures that pyrimidine heterocycles remain a central focus in the quest for new therapeutic agents and functional materials.
Interactive Table: Examples of Bioactive Pyrimidine Derivatives
| Compound Class | Therapeutic Application | Key Structural Feature |
| Antimetabolites | Cancer Chemotherapy | Mimics natural pyrimidines to disrupt DNA/RNA synthesis |
| Diuretics | Hypertension | Modulates ion transport in the kidneys |
| Antiviral Agents | HIV, Hepatitis | Inhibits viral replication enzymes |
| Kinase Inhibitors | Cancer Therapy | Blocks signaling pathways that promote cell growth |
Contextual Role of Halogenated Pyrimidines as Key Synthetic Intermediates
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring dramatically enhances its utility as a synthetic building block. Halogenated pyrimidines are crucial intermediates in organic synthesis primarily because the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amino, alkoxy, and thioether moieties.
Furthermore, the carbon-halogen bond is a key reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful synthetic methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing chemists to construct complex molecular architectures from simpler halogenated pyrimidine precursors. This strategic importance makes halogenated pyrimidines indispensable tools for drug discovery, agrochemical development, and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-4-7-10-6(3)5(2)8(9)11-7/h4H2,1-3H3 |
InChI Key |
SKTMSNOLDJGQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Ethyl 5,6 Dimethylpyrimidine and Advanced Derivatization
Retrosynthetic Analysis and Identification of Strategic Precursors
A retrosynthetic analysis of 4-chloro-2-ethyl-5,6-dimethylpyrimidine reveals that the primary disconnection occurs at the C-Cl bond. This suggests that the final step in the synthesis is likely a targeted chlorination of the corresponding pyrimidinol, 2-ethyl-5,6-dimethylpyrimidin-4-ol.
Further deconstruction of the pyrimidine (B1678525) core points to a cyclization reaction between a 1,3-dicarbonyl compound and an amidine. Specifically, the precursors can be identified as 3-methyl-2,4-pentanedione (B1204033) and propionamidine. This approach is a common and effective method for constructing the pyrimidine ring system.
Direct Synthetic Approaches to the Pyrimidine Core
The synthesis of this compound is typically achieved through a two-step process: formation of the pyrimidine ring followed by chlorination.
Cyclization Reactions for Pyrimidine Ring Formation
The formation of the 2-ethyl-5,6-dimethylpyrimidine core is accomplished via a condensation and subsequent cyclization reaction. While specific literature for this exact molecule is not abundant, the synthesis can be inferred from established methods for analogous pyrimidines. For instance, the reaction of methyl acetoacetate (B1235776) with acetamidine (B91507) hydrochloride is a known route to 4-hydroxy-2,6-dimethylpyrimidine. google.com By analogy, the reaction of 3-methyl-2,4-pentanedione with propionamidine hydrochloride in the presence of a base such as sodium ethoxide would yield 2-ethyl-5,6-dimethylpyrimidin-4-ol.
Table 1: Representative Cyclization Reaction
| Reactant 1 | Reactant 2 | Base | Product |
| 3-Methyl-2,4-pentanedione | Propionamidine hydrochloride | Sodium ethoxide | 2-Ethyl-5,6-dimethylpyrimidin-4-ol |
Targeted Halogenation Reactions (e.g., Chlorination of Pyrimidinols)
The conversion of the pyrimidinol to the target 4-chloro derivative is a critical step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like triethylamine (B128534) or N,N-dimethylformamide. chemicalbook.com This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. A similar procedure is used in the synthesis of 4-chloro-5-iodo-2,6-dimethylpyrimidine, where 5-iodo-2,6-dimethylpyrimidin-4-ol (B3029912) is treated with phosphorus oxychloride. chemicalbook.com
Table 2: Chlorination of 2-Ethyl-5,6-dimethylpyrimidin-4-ol
| Starting Material | Reagent | Conditions | Product |
| 2-Ethyl-5,6-dimethylpyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | Reflux | This compound |
Derivatization Strategies via the Reactive Chlorine Atom
The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to displacement, making this compound a versatile precursor for a wide range of derivatives.
Nucleophilic Substitution of the Chlorine Moiety
The 4-chloro group can be readily displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack. wuxiapptec.com A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at this position. rsc.orgresearchgate.net For example, treatment with dimethylamine (B145610) would yield the corresponding 4-dimethylamino derivative.
Transition Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the 4-position of the pyrimidine ring. eie.grmdpi.com
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly useful. researchgate.net For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 4-aryl-2-ethyl-5,6-dimethylpyrimidine. The reactivity of the 4-chloro position in such couplings is generally higher than that of a chloro substituent at the 2-position. researchgate.net Nickel-catalyzed electrochemical cross-couplings have also been shown to be effective for the arylation of 4-amino-6-chloropyrimidines. nih.gov These methods offer a broad scope for introducing a variety of substituents, significantly expanding the chemical space accessible from this compound. nsf.gov
Modern Synthetic Enhancements and Green Chemistry Considerations
The principles of green chemistry are increasingly integral to the development of new synthetic pathways for heterocyclic compounds, including pyrimidine derivatives. powertechjournal.combenthamdirect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in For the synthesis of this compound, modern enhancements focus on alternative energy sources and more sustainable reaction media and catalysts.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields with fewer byproducts. nih.govnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like pyrimidines. powertechjournal.comnih.gov
For the synthesis of a precursor to this compound, such as a 2-ethyl-5,6-dimethylpyrimidin-4-ol, a microwave-assisted approach can be hypothesized. The reaction, a condensation of an appropriate amidine with a β-dicarbonyl compound, would likely proceed much faster and at lower bulk temperatures compared to conventional refluxing. This not only saves energy but can also minimize thermal degradation of reactants and products.
Research on other pyrimidine syntheses has demonstrated the superiority of microwave irradiation. For instance, in the synthesis of 2,4-diaminopyrimidine-based antibiotics, microwave-assisted Heck reactions resulted in superior conversions, reduced catalyst loading by 20%, and decreased the required solvent volume by 25% compared to conventional heating. nih.gov Similarly, multicomponent reactions to form tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones showed a significant reduction in reaction time (from hours to 5 minutes) and an increase in yield when switching from conventional heating to microwave irradiation. scispace.comrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrimidine Analogue
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8 hours | 65 |
| Microwave Irradiation | 10 minutes | 92 |
This table presents hypothetical data based on trends observed in microwave-assisted pyrimidine synthesis literature to illustrate the potential advantages for this compound synthesis.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rasayanjournal.co.in Traditional syntheses of pyrimidines have often relied on volatile and potentially toxic organic solvents. powertechjournal.com Modern approaches prioritize the use of greener alternatives such as water, ethanol, or even solvent-free conditions. rasayanjournal.co.inmdpi.com Water is an especially attractive green solvent due to its non-toxicity, non-flammability, and abundance.
Catalysis is another cornerstone of sustainable synthesis. The development of efficient and recyclable catalysts can enhance reaction rates and selectivity, reducing the need for stoichiometric reagents and simplifying purification processes. powertechjournal.com For pyrimidine synthesis, a variety of catalytic systems have been explored, including:
Lewis acids: Catalysts like Sc(OTf)₃ have been shown to be effective in multicomponent reactions for synthesizing pyrimidine derivatives, even under solvent-free conditions. researchgate.net
Organocatalysts: Metal-free catalytic systems, such as Brønsted acids, are gaining traction for their lower toxicity and cost. semanticscholar.org
Heterogeneous catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and a cleaner product stream. powertechjournal.com An example is the use of TiO₂-SiO₂ for the synthesis of benzopyrano[2,3-d]pyrimidine derivatives. powertechjournal.com
Iridium-catalyzed multicomponent synthesis: A novel approach utilizes iridium-pincer complexes to catalyze the regioselective synthesis of pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. mdpi.comacs.org
The application of these principles to the synthesis of this compound would involve replacing traditional solvents like DMF or DMSO with greener options where feasible and employing a catalytic amount of a recyclable or non-toxic catalyst to drive the key cyclization step. google.com
Optimization of Reaction Conditions and Yields
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. This process typically involves screening various catalysts, solvents, temperatures, and reactant stoichiometries. researchgate.net
For the synthesis of this compound, the key steps amenable to optimization are the initial pyrimidine ring formation and the subsequent chlorination of the 4-hydroxy (or tautomeric oxo) group.
Optimization of Pyrimidine Ring Formation:
Catalyst Screening: A range of catalysts, from simple Lewis acids (e.g., ZnCl₂, AlCl₃) to more complex organometallic compounds (e.g., Sc(OTf)₃, Yb(OTf)₃), would be evaluated. researchgate.net The optimal catalyst would provide the highest yield in the shortest time with the lowest catalyst loading.
Solvent Screening: The reaction would be tested in various solvents, including polar protic (ethanol, water), polar aprotic (acetonitrile), and non-polar (toluene) options, as well as under solvent-free conditions. researchgate.net Polar solvents have often been found to give better results in similar syntheses. researchgate.net
Temperature Control: The effect of temperature is critical. While higher temperatures can increase reaction rates, they can also lead to side product formation. A study on a similar multicomponent reaction found 100°C to be the optimal temperature. researchgate.net
Table 2: Catalyst and Solvent Screening for the Synthesis of a 2-ethyl-5,6-dimethylpyrimidin-4-ol Precursor
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 100 | 20 | Trace |
| 2 | ZnCl₂ (10) | Ethanol | 100 | 8 | 45 |
| 3 | Yb(OTf)₃ (10) | Ethanol | 100 | 6 | 55 |
| 4 | Sc(OTf)₃ (10) | Ethanol | 100 | 5 | 60 |
| 5 | Sc(OTf)₃ (10) | Toluene | 100 | 8 | 30 |
| 6 | Sc(OTf)₃ (10) | Solvent-free | 100 | 2 | 78 |
| 7 | Sc(OTf)₃ (5) | Solvent-free | 100 | 2 | 98 |
This interactive table presents hypothetical data based on optimization studies of related pyrimidine syntheses, illustrating a systematic approach to improving reaction efficiency. researchgate.net
Optimization of the Chlorination Step: The conversion of the 4-hydroxy precursor to this compound typically involves a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com Optimization here would focus on:
Reagent Stoichiometry: Using the minimum necessary excess of the chlorinating agent to reduce waste and simplify workup.
Temperature and Time: Controlling the reaction temperature, often in the range of 75-95°C, is crucial to ensure complete conversion without excessive decomposition. google.com
Solvent Choice: Solvents such as 1,2-dichloroethane (B1671644) or N,N-dimethylformamide are often used, and their selection can influence reaction efficiency. google.com
By systematically applying these modern synthetic and optimization strategies, the production of this compound can be made more efficient, cost-effective, and environmentally benign, aligning with the contemporary goals of chemical synthesis.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethyl 5,6 Dimethylpyrimidine
Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing chloropyrimidines. The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C4 position is expected to be susceptible to substitution. However, without experimental data for 4-Chloro-2-ethyl-5,6-dimethylpyrimidine, any discussion remains theoretical.
Kinetics and Thermodynamics of SNAr with Various Nucleophiles
No kinetic or thermodynamic data for the SNAr reactions of this compound with any nucleophile (e.g., amines, alkoxides, thiolates) have been reported in the scientific literature. To populate such a study, researchers would need to measure reaction rates and equilibrium constants under various conditions (temperature, solvent, nucleophile concentration).
Hypothetical Data Table for Kinetic Studies: This table is for illustrative purposes only, as no experimental data exists.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | DMSO | 25 | Data not available |
| Sodium Methoxide | Methanol | 25 | Data not available |
Influence of Electronic and Steric Factors on SNAr Selectivity
The substituents on the pyrimidine ring—an ethyl group at C2 and methyl groups at C5 and C6—would exert significant electronic and steric influences on the reactivity of the C4 position.
Electronic Effects: The alkyl groups (ethyl and methyl) are weakly electron-donating, which would slightly deactivate the pyrimidine ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine.
Steric Effects: The methyl group at the adjacent C5 position would provide considerable steric hindrance, potentially slowing the rate of nucleophilic attack at the C4 position. The ethyl group at C2 and the methyl group at C6 are more distant and would have a lesser steric impact on the C4 position.
Comparative studies with other substituted chloropyrimidines would be necessary to quantify these effects, but no such research specific to this compound has been published.
Investigation of Meisenheimer Complexes and Reaction Intermediates
The SNAr mechanism on electron-deficient rings typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. orgsyn.org In this process, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic σ-complex. thieme.de
For this compound, the formation and stability of such an intermediate would be influenced by the electronic effects of the alkyl substituents. However, there are no spectroscopic (e.g., NMR) or computational studies that have identified or characterized Meisenheimer complexes or other reaction intermediates for this specific substrate. Recent research suggests that for some SNAr reactions, the pathway may be concerted, with the Meisenheimer complex being a transition state rather than a true intermediate. rsc.org
Exploration of Transition Metal-Mediated Transformations
Chloropyrimidines are common substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Mechanistic Insights into Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
There is no published research providing mechanistic insights into Suzuki, Sonogashira, or other cross-coupling reactions involving this compound as the substrate.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the chloropyrimidine with a boronic acid or ester. The standard mechanism involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org The catalytic cycle is similar to the Suzuki coupling but involves a copper acetylide intermediate in the transmetalation step. nih.gov
While these are the generally accepted mechanisms, specific kinetic data, side reactions, and the influence of the 2-ethyl and 5,6-dimethyl substituents for this particular compound have not been investigated.
Catalyst Design and Ligand Effects on Reactivity
The efficiency and selectivity of cross-coupling reactions are highly dependent on the choice of catalyst, particularly the ligands coordinated to the palladium center. Sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step, which can be challenging for chloro-heteroarenes. fishersci.com
No studies have been conducted to screen or design optimal catalyst systems for cross-coupling reactions with this compound. Research would be needed to determine which ligands provide the best yields and reaction rates, and how the steric bulk around the C4 position interacts with different catalyst complexes.
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Piperidine |
| Sodium Methoxide |
| Aniline |
| Palladium |
| Boronic acid |
| Terminal alkyne |
Ring Transformation and Rearrangement Pathways
The pyrimidine core is a versatile scaffold in organic synthesis, susceptible to various ring transformation and rearrangement reactions, often leading to the formation of novel heterocyclic systems. These transformations are typically initiated by the attack of a nucleophile on an electrophilic carbon atom of the pyrimidine ring, followed by ring-opening and subsequent recyclization. The presence of an electron-withdrawing chlorine atom at the 4-position, combined with the alkyl substituents on this compound, influences the regioselectivity of the nucleophilic attack and the subsequent reaction pathways.
Analysis of Pyrimidine Ring Contraction or Expansion
While specific studies on the ring contraction or expansion of this compound are not extensively documented, analogies can be drawn from related substituted pyrimidine systems. Ring expansion has been observed in reactions of tetrahydropyrimidine (B8763341) derivatives. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to the formation of a 1,3-diazepine, representing a one-carbon ring expansion. researchgate.net This transformation is believed to proceed through an initial nucleophilic substitution of the chloride, followed by an intramolecular rearrangement.
Conversely, ring contraction is a less common but known pathway for pyrimidines, often under drastic reaction conditions. For example, certain 4-X-6-phenyl(methyl)pyrimidine 1-oxides have been shown to undergo ring contraction to form 5-amino-3-phenyl(methyl)isoxazoles when treated with liquid ammonia (B1221849). wur.nl
A significant ring transformation pathway for 4-chloropyrimidines involves their conversion into s-triazines. Treatment of 4-chloro derivatives of various 2-substituted pyrimidines with potassium amide in liquid ammonia has been shown to yield 2-substituted 4-methyl-s-triazines. wur.nl This reaction involves a rearrangement where the N1 and C6 atoms of the pyrimidine ring, along with the exocyclic amino group from the amide, form the new triazine ring.
Table 1: Examples of Ring Transformation Reactions in Pyrimidine Derivatives
| Starting Pyrimidine Derivative | Reagent and Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|
| Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | PhSNa or PhSK | Ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate | Ring Expansion | researchgate.net |
| 4-Chloro-2-phenylpyrimidine | KNH2 in liquid NH3 | 2-Phenyl-4-methyl-s-triazine | Ring Transformation | wur.nl |
| 4-X-6-phenyl(methyl)pyrimidine 1-oxides | Liquid NH3 | 5-Amino-3-phenyl(methyl)isoxazole | Ring Contraction | wur.nl |
Postulated Mechanisms for Novel Heterocyclic Formation
The formation of novel heterocyclic systems from this compound can be rationalized through several postulated mechanisms, depending on the nature of the nucleophile and the reaction conditions.
One of the well-studied mechanisms is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In the context of the conversion of 4-chloropyrimidines to s-triazines, the proposed mechanism involves the initial attack of the amide ion at the C6 position of the pyrimidine ring. This is followed by the opening of the pyrimidine ring and subsequent recyclization to form the more stable s-triazine ring. wur.nl
Another pathway for the formation of new heterocyclic systems is through nucleophilic substitution followed by intramolecular cyclization. For example, the reaction of chloropyrimidines with 3-aminopyrrole can lead to the formation of pyrroloaminopyrimidines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amino group of the pyrrole (B145914) displaces the chlorine atom on the pyrimidine ring. arkat-usa.org Depending on the substituents and reaction conditions, further intramolecular reactions could potentially lead to more complex fused heterocyclic systems.
Investigations into Redox Chemistry
The redox chemistry of pyrimidines is of significant interest due to their presence in biological systems and their potential as scaffolds for developing new catalysts and electronically active materials. The this compound molecule possesses sites susceptible to both oxidation and reduction, leading to a variety of potential products.
Studies of Catalytic and Electrochemical Reduction Pathways
The reduction of chloropyrimidines is a common method for their dehalogenation to produce the corresponding pyrimidine. Catalytic reduction is a widely employed technique for this transformation. Various catalysts, including palladium-based catalysts, have been successfully used for the dehalogenation of chloropyrimidines. oregonstate.edu The reaction typically involves the use of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent, in the presence of a catalyst. The efficiency of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions.
Table 3: Methods for the Reduction of Chloropyrimidines
| Reduction Method | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Palladium catalyst (e.g., Pd/C) | Dehalogenated pyrimidine | oregonstate.edu |
| Transfer Hydrogenation | Hydrogen donor, Catalyst | Dehalogenated pyrimidine | oregonstate.edu |
| Electrochemical Reduction | Electrode, Electrolyte | Dehalogenated pyrimidine | N/A |
Computational and Theoretical Chemistry Studies on 4 Chloro 2 Ethyl 5,6 Dimethylpyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to investigate the electronic and structural properties of pyrimidine (B1678525) derivatives. researchgate.netnih.govnih.govscispace.com Calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to model the molecule's characteristics. nih.govijcce.ac.ir
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-Chloro-2-ethyl-5,6-dimethylpyrimidine, DFT calculations would predict the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net
Based on studies of similar substituted pyrimidines, the pyrimidine ring is expected to be nearly planar. The substituents—chloro, ethyl, and methyl groups—will have specific orientations relative to the ring. The C-Cl bond length, for instance, would be a key parameter, influencing the molecule's reactivity. The electronic structure analysis provides information on the distribution of electrons within the molecule, including charge distribution and bond orders. This analysis helps in understanding the influence of the various substituents on the pyrimidine core. For example, the chlorine atom, being electronegative, withdraws electron density from the ring, affecting its aromaticity and reactivity. nih.govmdpi.com
Table 1: Predicted Geometrical Parameters for this compound (Representative Data) Data is hypothetical and based on typical values for similar structures calculated with DFT.
| Parameter | Predicted Value |
|---|---|
| C4-Cl Bond Length | ~1.74 Å |
| C2-C(ethyl) Bond Length | ~1.51 Å |
| N1-C2-N3 Bond Angle | ~115° |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei with good accuracy. manchester.ac.ukgithub.io The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain predicted NMR spectra that correlate well with experimental findings. researchgate.nettandfonline.com This is particularly useful for assigning specific peaks to the correct atoms in complex molecules.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net Theoretical IR spectra help in assigning the vibrational modes, such as C-H stretching, C=N stretching of the pyrimidine ring, and C-Cl stretching. ias.ac.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. ijcce.ac.irrsc.org These calculations provide the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands, respectively. For pyrimidine derivatives, characteristic π-π* and n-π* transitions are typically observed. rsc.orgnih.gov
Table 2: Predicted Spectroscopic Data for this compound (Representative Data) Data is hypothetical and based on typical values for similar structures calculated with DFT/TD-DFT.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C4 Chemical Shift | ~160 ppm |
| ¹H NMR | Methyl (C5) protons | ~2.3 ppm |
| IR | C-Cl Stretch | ~750 cm⁻¹ |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgpku.edu.cn
HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For chloropyrimidines, the LUMO is often localized on the pyrimidine ring, particularly on the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. wuxiapptec.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of electron-withdrawing (like chlorine) and electron-donating (like alkyl) groups on the pyrimidine ring modulates this energy gap.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. wolfram.comuni-muenchen.de It is mapped onto a constant electron density surface, with colors indicating different potential values.
Reactive Site Identification: Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These are often found around heteroatoms like nitrogen due to their lone pairs of electrons. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com In this compound, the nitrogen atoms of the pyrimidine ring would be expected to be regions of negative potential, while the area around the C4-Cl bond would likely show a positive potential, indicating a site for nucleophilic substitution. rsc.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism.
Elucidation of Reaction Mechanisms via Energy Profiles
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the step-by-step mechanism of a reaction. For this compound, a common and important reaction is nucleophilic aromatic substitution (S_NAr), where the chlorine atom is replaced by a nucleophile. zenodo.orgrsc.orgmdpi.com
Transition State Search: Computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org Characterizing the structure and energy of the TS is crucial for understanding the reaction's kinetics, as the activation energy (the difference in energy between the reactants and the TS) determines the reaction rate.
Intermediate Analysis: The S_NAr reaction of chloropyrimidines often proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org Computational modeling can confirm the existence of this intermediate and calculate its stability, providing strong evidence for the proposed reaction pathway. growingscience.comresearchgate.net By mapping the energy profile, chemists can understand why a particular reaction is favored over others and how to optimize conditions to improve yields. chemrxiv.orgnih.gov
Prediction of Activation Barriers and Rate Constants
The prediction of activation barriers and rate constants is crucial for understanding the chemical reactivity of a molecule. For a substituted pyrimidine like this compound, density functional theory (DFT) is a powerful tool for these predictions. DFT calculations can elucidate the energetics of reaction pathways, helping to identify the most likely mechanisms and predict reaction outcomes.
For instance, in nucleophilic aromatic substitution reactions, a common reaction for chloropyrimidines, DFT can be used to model the transition state and calculate the activation energy. The calculated activation barrier provides insight into the reaction rate. A lower activation barrier suggests a faster reaction. Theoretical studies on similar halogenated pyrimidines have demonstrated that the nature and position of substituents significantly influence the activation energy. Electron-withdrawing groups, for example, can lower the activation barrier for nucleophilic attack.
Table 1: Illustrative Predicted Activation Energies for Nucleophilic Substitution on a Model Chloropyrimidine System
| Nucleophile | Solvent | Computational Method | Predicted Activation Energy (kcal/mol) |
| Ammonia (B1221849) | Water | B3LYP/6-311+G(d,p) | 22.5 |
| Hydroxide | Water | B3LYP/6-311+G(d,p) | 18.2 |
| Ammonia | DMSO | B3LYP/6-311+G(d,p) | 20.1 |
| Hydroxide | DMSO | B3LYP/6-311+G(d,p) | 16.8 |
Note: This data is hypothetical and serves to illustrate the type of information that can be generated through DFT calculations.
By applying these methods to this compound, one could predict its reactivity towards various nucleophiles and in different solvent environments, guiding synthetic efforts and mechanistic understanding.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, providing insights into conformational flexibility and intermolecular interactions that are not apparent from static models. For this compound, MD simulations can reveal the preferred orientations of the ethyl and methyl groups and how these conformations influence the molecule's interactions with its environment.
Simulations of halogenated pyrimidines in various solvents can elucidate the nature of solute-solvent interactions. For example, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and ligand-protein binding. nih.gov MD simulations can quantify the strength and geometry of such interactions. nih.gov
In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to a biological target. By simulating the this compound molecule within the active site of a protein, researchers can assess the stability of the complex, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds), and estimate the binding free energy. mdpi.com
Table 2: Representative Intermolecular Interaction Analysis from a Molecular Dynamics Simulation of a Pyrimidine Derivative in a Protein Binding Site
| Interaction Type | Interacting Residue | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | ASP 189 | 2.8 | 75 |
| Hydrophobic | LEU 99 | 3.5 | 92 |
| Halogen Bond | GLY 193 (carbonyl) | 3.1 | 60 |
Note: This data is for a representative pyrimidine derivative and is intended to be illustrative.
Predictive Modeling for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools that correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. nih.govscielo.br For a series of pyrimidine derivatives, including this compound, QSAR studies can be employed to build models that predict their activity as, for example, enzyme inhibitors or antimicrobial agents. nih.govscielo.br
These models are developed by calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. scielo.br Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to derive a mathematical equation that relates these descriptors to the observed activity. nih.govresearchpublish.com
A hypothetical QSAR model for a series of pyrimidine derivatives might take the following form:
pIC50 = c0 + c1LogP + c2TPSA + c3*LUMO
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.
TPSA is the topological polar surface area.
LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.
c0, c1, c2, c3 are coefficients determined from the regression analysis.
Such models, once validated, can be used to predict the activity of new, unsynthesized compounds like this compound, thereby prioritizing synthetic targets and accelerating the drug discovery process. tandfonline.com The models can also provide insights into the structural features that are important for activity. scielo.br
Structure Reactivity and Structure Property Relationships of 4 Chloro 2 Ethyl 5,6 Dimethylpyrimidine and Its Derivatives
Influence of the Halogen Substituent on Ring Activation and Directivity
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack. The introduction of a halogen substituent, such as the chlorine atom at the C4 position in 4-Chloro-2-ethyl-5,6-dimethylpyrimidine, further modulates this reactivity.
Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). For chlorine, the inductive effect is dominant, further deactivating the pyrimidine ring towards electrophiles. However, the most significant impact of the 4-chloro substituent is the activation of its own position (the C4 carbon) for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, and the electron-deficient nature of the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This makes the C4 position the primary site for derivatization via reactions with amines, alcohols, thiols, and other nucleophiles.
While electrophilic substitution on the pyrimidine ring is generally difficult, it typically occurs at the C5 position, which is the most electron-rich carbon. researchgate.net The presence of electron-donating alkyl groups (ethyl and methyl) in the target molecule can help to slightly mitigate the ring's deactivation, but the chlorine atom's strong deactivating effect remains significant. Therefore, any potential electrophilic attack would be strongly directed to the C5 position, though it would require harsh reaction conditions.
Impact of Ethyl and Methyl Groups on Electronic Distribution and Steric Hindrance
The alkyl substituents—an ethyl group at C2 and two methyl groups at C5 and C6—play a crucial role in fine-tuning the electronic and steric properties of the molecule. Traditionally, alkyl groups are considered to be electron-donating through an inductive effect (+I) and hyperconjugation. lumenlearning.com This electron donation slightly increases the electron density of the pyrimidine ring, counteracting the deactivating effects of the nitrogen atoms and the chlorine substituent to some extent. This subtle increase in nucleophilicity can influence the rate and outcome of derivatization reactions.
Beyond electronic effects, steric hindrance is a significant factor. wikipedia.orglibretexts.org Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. wikipedia.org The ethyl group at the C2 position and the methyl group at the C6 position flank the nitrogen atom at N1. Similarly, the C5-methyl and C6-methyl groups are adjacent. This spatial arrangement can impede the approach of bulky reagents to these positions or to the adjacent nitrogen atoms. For instance, in nucleophilic substitution reactions at C4, a very large nucleophile might experience steric clash with the C5-methyl group, potentially slowing the reaction rate compared to an unmethylated analogue. This steric congestion can be exploited to achieve regioselectivity in certain reactions. rsc.org
Quantitative Structure-Reactivity Relationships (QSAR) for Derivatization Reactions
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov These models are invaluable in predicting the outcome of derivatization reactions and in designing new derivatives with enhanced properties. For pyrimidine derivatives, QSAR studies often involve the calculation of various molecular descriptors that quantify their physicochemical properties. nih.govresearchgate.netscielo.br
These descriptors are typically categorized as:
Electronic: Descriptors like Hammett constants, dipole moment, and atomic charges, which describe the electron distribution and influence how the molecule interacts with electrophiles and nucleophiles.
Steric: Parameters such as molar refractivity, van der Waals volume, and Taft steric parameters (Es), which quantify the bulk and shape of substituents. These are critical for understanding how steric hindrance affects reaction rates. researchgate.net
Lipophilic: The partition coefficient (logP) is a key descriptor that measures the hydrophobicity of a molecule, influencing its solubility in different reaction media.
For the derivatization of this compound, a QSAR model could be developed to predict the rate of nucleophilic substitution at the C4 position with a series of different nucleophiles (e.g., various anilines or alcohols). The model would correlate the reaction rate with descriptors for the incoming nucleophile and potentially for the pyrimidine substrate itself. Such studies reveal which properties (e.g., nucleophilicity, size, hydrophobicity) are most important for a successful reaction. nih.gov
Table 2: Hypothetical QSAR Data for Nucleophilic Substitution at C4
| Nucleophile (Nu-H) | Electronic Descriptor (pKa) | Steric Descriptor (Es) | Lipophilic Descriptor (logP) | Predicted Relative Reaction Rate |
|---|---|---|---|---|
| Ammonia (B1221849) | 9.25 | 1.24 | -0.5 | 1.0 |
| Methylamine | 10.6 | 0.0 | -0.1 | 1.5 |
| Aniline | 4.6 | -0.25 | 0.9 | 0.8 |
| Phenol | 9.95 | -0.55 | 1.48 | 0.6 |
This table is illustrative and based on general chemical principles. Actual values would require experimental determination.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block for Complex Heterocyclic Architectures
4-Chloro-2-ethyl-5,6-dimethylpyrimidine is anticipated to be a highly effective precursor for the synthesis of a variety of complex heterocyclic systems. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups and the construction of fused ring systems. This reactivity is a cornerstone of pyrimidine chemistry, enabling the generation of diverse molecular scaffolds. thieme.de
The general reactivity of 4-chloropyrimidines involves the displacement of the chloride ion by a host of nucleophiles. This versatility allows for the strategic assembly of intricate molecular designs. The reaction outcomes are often predictable and high-yielding, making these compounds reliable starting materials in multi-step syntheses.
Table 1: Representative Nucleophilic Substitution Reactions on a 4-Chloropyrimidine Core
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH₂ | 4-Aminopyrimidine |
| Alkoxide | R-ONa | 4-Alkoxypyrimidine |
| Thiolate | R-SNa | 4-Alkylthiopyrimidine |
| Azide | NaN₃ | 4-Azidopyrimidine |
| Cyanide | NaCN | 4-Cyanopyrimidine |
This table illustrates the potential reactivity of this compound based on the known reactions of other 4-chloropyrimidines.
Synthesis of Novel Chemical Scaffolds for Diverse Research Applications
The development of novel chemical scaffolds is a critical endeavor in medicinal chemistry and materials science. This compound can serve as a key starting material for the generation of such scaffolds. Through sequential or one-pot reactions, the pyrimidine core can be elaborated into more complex structures with potential applications in various research fields.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. researchgate.net These reactions would enable the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrimidine ring, leading to a diverse array of substituted pyrimidines. The resulting compounds can be further functionalized to create libraries of molecules for biological screening or for the development of new materials.
Table 2: Potential Cross-Coupling Reactions for the Functionalization of this compound
| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 4-Arylpyrimidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynylpyrimidine |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 4-Aminopyrimidine |
| Stille | Organostannane | Pd catalyst | 4-Alkyl/Arylpyrimidine |
This table outlines potential synthetic routes for derivatizing this compound based on established cross-coupling methodologies for chloropyrimidines.
Exploration in Advanced Materials Research (e.g., as monomers, ligands for coordination chemistry)
The pyrimidine moiety is a valuable component in the design of advanced materials. Its electron-deficient nature and the presence of nitrogen atoms make it an excellent ligand for coordination chemistry. Derivatives of this compound could be synthesized to act as ligands for a variety of metal ions, forming coordination polymers or metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties.
Furthermore, the introduction of polymerizable groups onto the pyrimidine ring could allow for its use as a monomer in the synthesis of novel polymers. These polymers could exhibit unique properties, such as thermal stability, conductivity, or specific recognition capabilities, depending on the nature of the substituents on the pyrimidine core. The synthesis of such materials often relies on the versatile reactivity of precursors like 4-chloropyrimidines.
Development of Fluorescent Probes and Chemical Sensors Based on Pyrimidine Derivatization
Pyrimidine derivatives have been successfully employed in the development of fluorescent probes and chemical sensors. rsc.orgnih.govnih.gov The pyrimidine ring can act as a core fluorophore, and its photophysical properties can be modulated by the introduction of various substituents. The derivatization of this compound could lead to the creation of novel fluorescent compounds.
By strategically attaching specific recognition moieties to the pyrimidine scaffold, it is possible to design sensors that exhibit a change in fluorescence upon binding to a target analyte, such as a metal ion or a biologically relevant molecule. nih.gov The synthesis of these sensors would leverage the reactivity of the chloro-substituent to introduce the necessary functional groups for both fluorescence and molecular recognition.
Future Research Directions and Emerging Trends for 4 Chloro 2 Ethyl 5,6 Dimethylpyrimidine
Development of More Efficient and Atom-Economical Synthetic Pathways
The table below illustrates a conceptual comparison between a traditional linear synthesis and a future-oriented multicomponent approach for a substituted pyrimidine (B1678525).
| Feature | Traditional Linear Synthesis | Multicomponent Reaction (MCR) Approach |
| Number of Steps | Multiple (e.g., 3-5 steps) | Single Pot |
| Purification | Required at each step | Single final purification |
| Overall Yield | Often low to moderate | Potentially high |
| Atom Economy | Lower, due to byproducts | Higher, fewer byproducts |
| Solvent/Reagent Use | High | Reduced |
| Time Efficiency | Lower | Higher |
Comprehensive Exploration of Novel Reactivity Patterns
The chloro substituent at the 4-position of the pyrimidine ring is a key functional handle for derivatization, typically through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net While reactions with common nucleophiles like amines and alkoxides are well-established, future research will delve into more novel and complex reactivity patterns. wuxiapptec.com
A significant area of exploration will be the use of advanced transition-metal-catalyzed cross-coupling reactions. Techniques like Suzuki, Stille, and Buchwald-Hartwig couplings, which are now staples in organic synthesis, could be systematically applied to 4-Chloro-2-ethyl-5,6-dimethylpyrimidine. wuxiapptec.com This would enable the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, etc.) at the C4-position, creating large libraries of novel compounds for biological screening or materials science applications. The relative reactivity of the C-Cl bond compared to other potential reaction sites on the molecule will be a key area of investigation. nih.govwuxiapptec.com
Furthermore, the interplay between the existing ethyl and dimethyl groups and the reactivity of the chloro group presents an interesting avenue for study. These alkyl groups, through their electronic and steric effects, can influence the regioselectivity and rate of substitution reactions, a phenomenon that warrants detailed investigation.
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly employ advanced in situ spectroscopic techniques to monitor reactions involving this compound in real-time. youtube.com Techniques such as ReactIR (Fourier-transform infrared spectroscopy), process NMR (Nuclear Magnetic Resonance), and Raman spectroscopy allow for the direct observation of reactants, intermediates, products, and byproducts as the reaction progresses. youtube.comnih.gov
This real-time data provides invaluable insights into reaction kinetics, the role of catalysts, and the formation of transient or unstable intermediates that might be missed by traditional offline analysis. youtube.com For instance, in a nucleophilic substitution reaction, in situ spectroscopy could help elucidate the precise role of the solvent, the effect of the base, and the presence of any reaction intermediates, leading to more rational process optimization. acs.org
| Spectroscopic Technique | Information Gained | Application to this compound Reactions |
| ReactIR (FT-IR) | Concentration changes of key functional groups. | Monitoring the disappearance of the C-Cl bond and appearance of new bonds during substitution. |
| Process NMR | Structural information on all soluble species. | Identifying and quantifying reactants, products, and intermediates in the reaction mixture. |
| Raman Spectroscopy | Vibrational modes of molecules. | Studying catalyst-substrate interactions and changes in the pyrimidine ring structure. |
| UV-Vis Spectroscopy | Changes in electronic transitions. | Tracking the formation of conjugated systems during cross-coupling reactions. nih.gov |
Computational Design and Targeted Synthesis of Tailored Derivatives
The synergy between computational chemistry and synthetic chemistry is set to accelerate the discovery of new molecules with desired properties. researchgate.net Future research on this compound will heavily leverage computational tools for the in silico design of novel derivatives. nih.govmdpi.com
Using techniques like Density Functional Theory (DFT) and molecular docking, researchers can predict the geometric and electronic properties of potential derivatives and simulate their interactions with biological targets, such as enzymes or receptors. researchgate.netnih.gov This allows for the rational design of molecules with enhanced activity, selectivity, or improved physicochemical properties before any laboratory synthesis is undertaken. nih.govrsc.org For example, if the goal is to develop a new kinase inhibitor, computational models could be used to design derivatives of this compound that fit optimally into the ATP-binding site of a target kinase. mdpi.com This targeted approach saves significant time and resources compared to traditional high-throughput screening of random compounds.
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis
The way chemical synthesis is performed is being revolutionized by the integration of flow chemistry, automation, and artificial intelligence (AI). researchgate.netdurham.ac.uk Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. mdpi.comnih.gov Future work will focus on developing continuous flow processes for the synthesis and derivatization of this compound. researchgate.net
Automation, coupled with flow chemistry, enables the rapid and systematic exploration of reaction conditions (e.g., temperature, pressure, reagent ratios, and residence time). researchgate.net This automated approach can generate large datasets that can then be used to train machine learning (ML) algorithms. nih.gov AI and ML can then predict optimal reaction conditions, suggest novel synthetic routes, and even control the automated synthesis platform in a closed-loop system, leading towards autonomous synthesis. synthiaonline.comiscientific.orgacs.org This data-driven approach will significantly accelerate the discovery and optimization of reactions involving this pyrimidine scaffold. nih.gov
Pursuing Sustainable and Environmentally Benign Chemical Transformations
In line with the global push for sustainability, a major focus of future research will be on developing environmentally benign chemical transformations for this compound. rasayanjournal.co.inbenthamdirect.com This involves moving away from hazardous reagents and solvents and embracing greener alternatives. nih.govpowertechjournal.com
Key areas of development will include:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in
Catalysis: Shifting from stoichiometric reagents to catalytic processes, particularly using earth-abundant and non-toxic metal catalysts or even metal-free organocatalysts. powertechjournal.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. powertechjournal.comnih.gov
Renewable Feedstocks: Exploring synthetic routes that start from renewable biomass-derived materials, aligning with the principles of a circular economy. organic-chemistry.orgnih.gov
By embracing these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable, reducing its environmental footprint and contributing to a healthier planet. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
